molecular formula C17H16N4O2 B14687375 5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- CAS No. 35976-64-8

5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino-

Cat. No.: B14687375
CAS No.: 35976-64-8
M. Wt: 308.33 g/mol
InChI Key: HXHNKQJNCXGUEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- typically involves the reaction of 5,8-quinolinedione with 2-(4-pyridylmethylamino)ethylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Medicine: Investigated for its antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of 5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit NAD(P)H-quinone oxidoreductase, an enzyme involved in cellular redox reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolinedione derivatives, such as:

Uniqueness

5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

35976-64-8

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

6-[2-(pyridin-4-ylmethylamino)ethylamino]quinoline-5,8-dione

InChI

InChI=1S/C17H16N4O2/c22-15-10-14(17(23)13-2-1-5-21-16(13)15)20-9-8-19-11-12-3-6-18-7-4-12/h1-7,10,19-20H,8-9,11H2

InChI Key

HXHNKQJNCXGUEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=C(C2=O)NCCNCC3=CC=NC=C3)N=C1

Origin of Product

United States

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